(2-(2-Methoxyethoxy)pyridin-3-yl)methanamine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(2-Methoxyethoxy)pyridin-3-yl)methanamine oxalate: is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is characterized by the presence of a pyridine ring substituted with a methoxyethoxy group and a methanamine group, forming an oxalate salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(2-Methoxyethoxy)pyridin-3-yl)methanamine oxalate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-(2-Methoxyethoxy)pyridine.
Reaction with Methanamine: The 2-(2-Methoxyethoxy)pyridine is then reacted with methanamine under controlled conditions to form (2-(2-Methoxyethoxy)pyridin-3-yl)methanamine.
Formation of Oxalate Salt: The final step involves the reaction of (2-(2-Methoxyethoxy)pyridin-3-yl)methanamine with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-(2-Methoxyethoxy)pyridin-3-yl)methanamine oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The methoxyethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce amine derivatives.
Scientific Research Applications
(2-(2-Methoxyethoxy)pyridin-3-yl)methanamine oxalate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.
Industry: It is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (2-(2-Methoxyethoxy)pyridin-3-yl)methanamine oxalate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2-Methoxyethoxy)pyridine
- (2-Ethoxyethoxy)pyridin-3-yl)methanamine
- (2-(2-Methoxyethoxy)pyridin-3-yl)ethanamine
Uniqueness
(2-(2-Methoxyethoxy)pyridin-3-yl)methanamine oxalate stands out due to its unique combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
[2-(2-methoxyethoxy)pyridin-3-yl]methanamine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2.C2H2O4/c1-12-5-6-13-9-8(7-10)3-2-4-11-9;3-1(4)2(5)6/h2-4H,5-7,10H2,1H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYHCUQXNSSMBHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=CC=N1)CN.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.